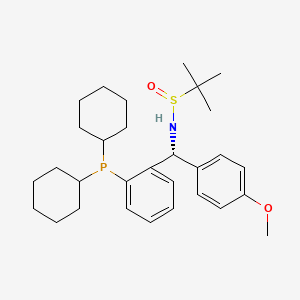
(R)-N-((R)-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide is a complex organic compound known for its unique structural features and potential applications in various fields of chemistry and biology. This compound is characterized by the presence of a dicyclohexylphosphanyl group, a methoxyphenyl group, and a sulfinamide moiety, which contribute to its distinct chemical properties and reactivity.
準備方法
The synthesis of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves several steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Dicyclohexylphosphanyl Group: This step involves the reaction of cyclohexylmagnesium bromide with phosphorus trichloride to form dicyclohexylphosphine. The reaction is typically carried out in an inert atmosphere to prevent oxidation.
Attachment of the Methoxyphenyl Group: The dicyclohexylphosphine is then reacted with 4-methoxybenzyl chloride in the presence of a base such as sodium hydride to form the dicyclohexylphosphanylphenyl intermediate.
Introduction of the Sulfinamide Moiety: The final step involves the reaction of the dicyclohexylphosphanylphenyl intermediate with 2-methylpropane-2-sulfinamide under acidic conditions to form the target compound.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
化学反応の分析
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the sulfinamide group to an amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields sulfoxides or sulfones, while reduction yields amines.
科学的研究の応用
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide has several scientific research applications:
Chemistry: The compound is used as a ligand in transition metal catalysis, particularly in asymmetric synthesis reactions. Its unique structure allows for the formation of highly enantioselective catalysts.
Biology: In biological research, the compound is used to study enzyme mechanisms and protein-ligand interactions. Its ability to form stable complexes with metal ions makes it a valuable tool in bioinorganic chemistry.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs targeting specific enzymes or receptors. Its unique structure allows for the design of molecules with high specificity and potency.
Industry: In industrial applications, the compound is used in the synthesis of fine chemicals and pharmaceuticals. Its ability to act as a chiral ligand makes it valuable in the production of enantiomerically pure compounds.
作用機序
The mechanism of action of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s dicyclohexylphosphanyl group allows it to form stable complexes with transition metals, which can then interact with substrates in a highly enantioselective manner. This interaction often involves the formation of a coordination complex, where the metal center acts as a catalyst for various chemical reactions.
類似化合物との比較
Similar compounds to ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide include:
®-N-(®-(2-(Diphenylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide: This compound has a diphenylphosphanyl group instead of a dicyclohexylphosphanyl group, which affects its steric and electronic properties.
®-N-(®-(2-(Diisopropylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide: The diisopropylphosphanyl group in this compound provides different steric hindrance and electronic effects compared to the dicyclohexylphosphanyl group.
®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-hydroxyphenyl)methyl)-2-methylpropane-2-sulfinamide: This compound has a hydroxy group instead of a methoxy group, which can influence its reactivity and interactions with other molecules.
The uniqueness of ®-N-(®-(2-(Dicyclohexylphosphanyl)phenyl)(4-methoxyphenyl)methyl)-2-methylpropane-2-sulfinamide lies in its combination of steric and electronic properties, which make it a versatile ligand in various chemical reactions and applications.
特性
分子式 |
C30H44NO2PS |
|---|---|
分子量 |
513.7 g/mol |
IUPAC名 |
N-[(R)-(2-dicyclohexylphosphanylphenyl)-(4-methoxyphenyl)methyl]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C30H44NO2PS/c1-30(2,3)35(32)31-29(23-19-21-24(33-4)22-20-23)27-17-11-12-18-28(27)34(25-13-7-5-8-14-25)26-15-9-6-10-16-26/h11-12,17-22,25-26,29,31H,5-10,13-16H2,1-4H3/t29-,35?/m1/s1 |
InChIキー |
AMJUUQQEJOWQMC-ZMLFZXNESA-N |
異性体SMILES |
CC(C)(C)S(=O)N[C@H](C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
正規SMILES |
CC(C)(C)S(=O)NC(C1=CC=C(C=C1)OC)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



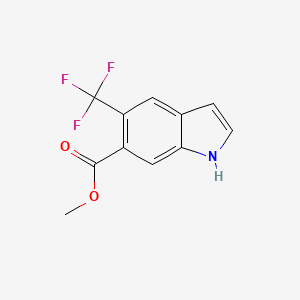
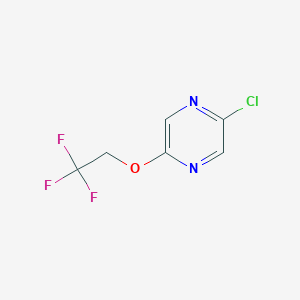
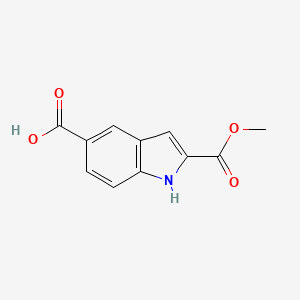
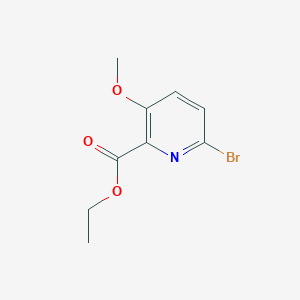
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophene-2-carbonitrile](/img/structure/B13655342.png)
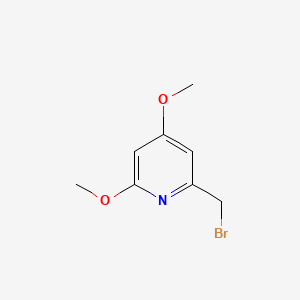
![(1R,3R,4R,7S)-1-((Bis(4-methoxyphenyl)(phenyl)methoxy)methyl)-3-(2-isobutyramido-6-oxo-3H-purin-9(6H)-yl)-2,5-dioxabicyclo[2.2.1]heptan-7-yl (2-cyanoethyl) diisopropylphosphoramidite](/img/structure/B13655355.png)
![Tert-butyl 3-(aminomethyl)-2-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13655362.png)
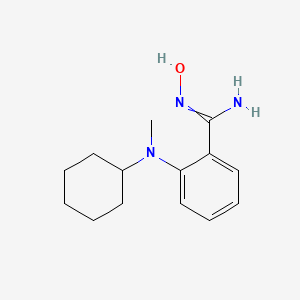
![Tert-butyl3-[(tert-butoxy)amino]propanoate](/img/structure/B13655381.png)
![6-(3-hydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-methylhept-2-enoic acid](/img/structure/B13655393.png)


